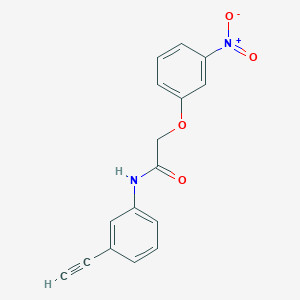
N-(3-ethynylphenyl)-2-(3-nitrophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-ethynylphenyl)-2-(3-nitrophenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in the treatment of various diseases. This compound is a potent inhibitor of the protein kinase BTK, which plays a crucial role in the regulation of immune cell function.
作用机制
N-(3-ethynylphenyl)-2-(3-nitrophenoxy)acetamide inhibits BTK by binding to the enzyme's ATP-binding site, thereby preventing its activation and subsequent downstream signaling. This leads to the inhibition of B-cell receptor signaling, which is critical for the activation and proliferation of B-cells. In addition, N-(3-ethynylphenyl)-2-(3-nitrophenoxy)acetamide has been shown to inhibit the activation of other immune cells, such as T-cells and macrophages, which further contributes to its therapeutic potential.
Biochemical and Physiological Effects:
N-(3-ethynylphenyl)-2-(3-nitrophenoxy)acetamide has been shown to have potent anti-inflammatory and immunosuppressive effects in various preclinical models. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha, IL-1beta, and IL-6, and to inhibit the activation of various immune cells. In addition, N-(3-ethynylphenyl)-2-(3-nitrophenoxy)acetamide has been shown to be effective in reducing the severity of autoimmune diseases, such as rheumatoid arthritis and lupus, in animal models.
实验室实验的优点和局限性
One of the major advantages of N-(3-ethynylphenyl)-2-(3-nitrophenoxy)acetamide is its high potency and selectivity for BTK. This makes it an attractive candidate for the development of novel therapeutics for the treatment of various autoimmune diseases. However, one of the limitations of N-(3-ethynylphenyl)-2-(3-nitrophenoxy)acetamide is its moderate solubility, which can make it difficult to work with in certain experimental settings. In addition, the mechanism of action of N-(3-ethynylphenyl)-2-(3-nitrophenoxy)acetamide is not fully understood, which can make it challenging to interpret some experimental results.
未来方向
There are several future directions for the research and development of N-(3-ethynylphenyl)-2-(3-nitrophenoxy)acetamide. One potential area of focus is the development of more potent and selective inhibitors of BTK. Another area of focus is the identification of biomarkers that can be used to predict the response to BTK inhibitors in patients with autoimmune diseases. In addition, there is a need for more comprehensive studies to evaluate the safety and efficacy of N-(3-ethynylphenyl)-2-(3-nitrophenoxy)acetamide in clinical trials. Finally, there is a need to better understand the mechanism of action of N-(3-ethynylphenyl)-2-(3-nitrophenoxy)acetamide, which could lead to the development of more effective treatments for autoimmune diseases.
合成方法
The synthesis of N-(3-ethynylphenyl)-2-(3-nitrophenoxy)acetamide involves the reaction between 3-ethynylphenylamine and 3-nitrophenoxyacetic acid. The reaction is catalyzed by a palladium catalyst and carried out under an inert atmosphere. The resulting product is then purified using a series of chromatographic techniques. The yield of the synthesis process is moderate, but the purity of the final product is high.
科学研究应用
N-(3-ethynylphenyl)-2-(3-nitrophenoxy)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. The compound has been shown to be a potent inhibitor of BTK, which plays a crucial role in the regulation of immune cell function. BTK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of various autoimmune diseases, such as rheumatoid arthritis, lupus, and multiple sclerosis.
属性
IUPAC Name |
N-(3-ethynylphenyl)-2-(3-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-2-12-5-3-6-13(9-12)17-16(19)11-22-15-8-4-7-14(10-15)18(20)21/h1,3-10H,11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEDLFMGBOWBQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)COC2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

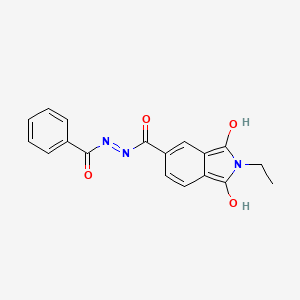
![N'-[4-(dimethylamino)benzylidene]tricyclo[4.3.1.1~3,8~]undecane-1-carbohydrazide](/img/structure/B5842605.png)
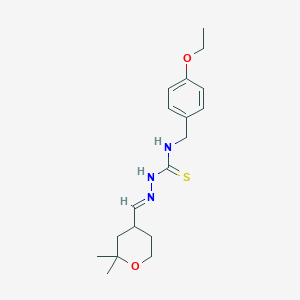
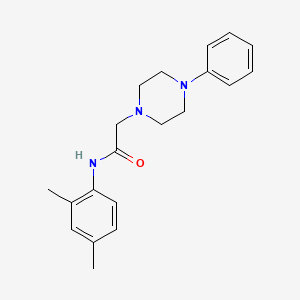

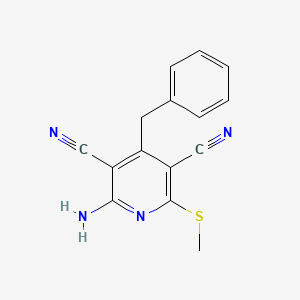
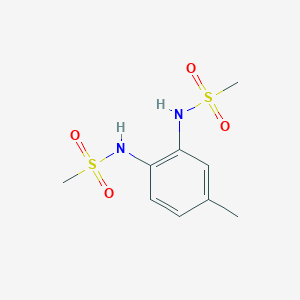
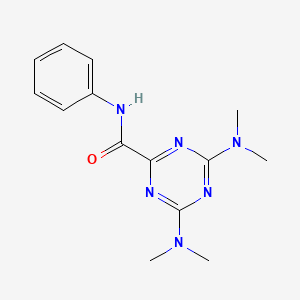
![2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-1H-benzimidazole](/img/structure/B5842652.png)
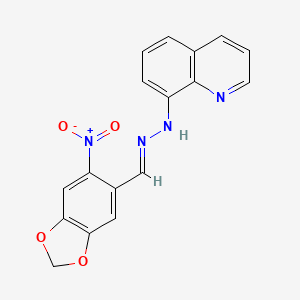
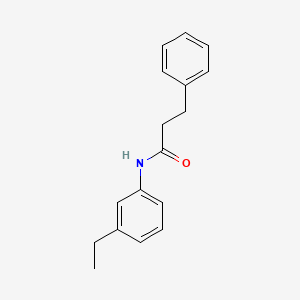
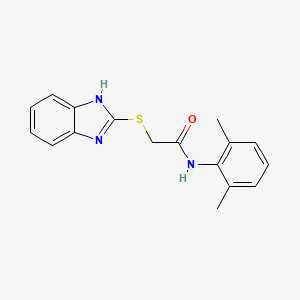
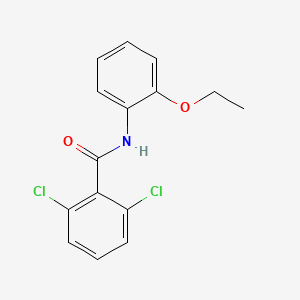
![N-{amino[(7-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5842695.png)